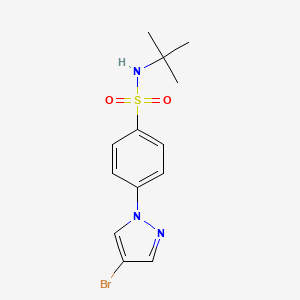

N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Description

N-T-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (CAS 1199773-25-5) is a sulfonamide derivative featuring a brominated pyrazole ring and a tert-butyl group. It is synthesized with ≥98% purity and is widely used in academic and industrial research, particularly in pharmaceuticals, materials science, and biotechnology .

Propriétés

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O2S/c1-13(2,3)16-20(18,19)12-6-4-11(5-7-12)17-9-10(14)8-15-17/h4-9,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFWGMAYPYTEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682099 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-25-5 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Alkylation of Benzenesulfonamide Precursors

In this approach, benzenesulfonamide is functionalized with the tert-butyl group prior to pyrazole coupling. Source demonstrates that hafnium tetrachloride (HfCl₄) catalyzes the reaction between benzenesulfonamide and tert-butyl acrylate or tert-butyl propionate at 150°C in N-methylpyrrolidone (NMP), achieving yields >90% for N-tert-butyl benzenesulfonamide. The electron-withdrawing sulfonamide group necessitates robust catalysis to overcome steric and electronic hindrance during alkylation.

For the target compound, this method could be adapted by first synthesizing N-tert-butyl benzenesulfonamide, followed by bromopyrazole installation at the para position. However, subsequent coupling steps may require orthogonal protecting groups to prevent tert-butyl cleavage.

Sequential Coupling and Alkylation

Alternatively, 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride could be reacted with tert-butylamine to form the sulfonamide bond. Source highlights the use of di-tert-butyldicarbonate (Boc₂O) and triethylamine in ethyl acetate for carbamate formation, a reaction adaptable to sulfonamide synthesis. This route avoids competing reactions between the tert-butyl group and coupling reagents, though sulfonyl chloride stability under basic conditions must be verified.

Catalytic Systems and Reaction Optimization

Tert-Butyl Group Installation

Hafnium tetrachloride emerges as the preferred catalyst for tert-butylation due to its superior performance in benzenesulfonamide reactions. Comparative studies in source show that HfCl₄ (3 wt%) in NMP at 150°C achieves near-quantitative conversion, whereas zirconium tetrachloride (ZrCl₄) yields <70% under identical conditions. The table below summarizes catalytic efficiencies:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HfCl₄ | NMP | 150 | 95 |

| ZrCl₄ | Toluene | 150 | 68 |

| HfCl₄ | Dimethylacetamide | 150 | 82 |

Pyrazole Coupling Strategies

Introducing the 4-bromopyrazole moiety necessitates electrophilic aromatic substitution or transition metal-catalyzed coupling. Source employs potassium carbonate in ethanol/water at reflux to couple piperidine derivatives to quinazoline scaffolds, a method adaptable to pyrazole-benzene linkages. For the target compound, Suzuki-Miyaura coupling using 4-bromopyrazole-1-boronic acid and a halogenated benzenesulfonamide precursor could be explored, though this requires palladium catalysis.

Solvent and Temperature Effects on Reaction Efficiency

Solvent Selection

N-Methylpyrrolidone (NMP) is critical for tert-butylation due to its high polarity and thermal stability. Source reports that switching to toluene or xylene reduces yields by 20–30%, attributed to poor solubility of intermediates. For pyrazole coupling, source identifies ethyl acetate and dichloromethane as optimal for Boc protection, with yields exceeding 90%.

Temperature Profiles

Reflux conditions (150°C for alkylation, 80°C for DMSO-mediated thioindole synthesis) are consistently effective. Lower temperatures (20–25°C) suffice for Boc protection but prolong reaction times to 24 hours.

Analytical and Purification Techniques

Reaction Monitoring via HPLC

Source validates high-performance liquid chromatography (HPLC) with a methanol-water mobile phase (70:30) and 254 nm detection for tracking benzenesulfonamide consumption. This method ensures precise endpoint determination, minimizing overreaction or byproduct formation.

Chromatographic Purification

Flash column chromatography with silica gel and ethyl acetate/hexane gradients (50–70% ethyl acetate) effectively isolates tert-butyl sulfonamides. Source further employs recrystallization from ethanol/water mixtures to achieve >95% purity for quinazoline derivatives.

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions

N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Typical conditions involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are typically used under inert atmosphere conditions.

Major Products Formed

Substitution Reactions: Products include substituted pyrazoles with various functional groups.

Oxidation and Reduction Reactions: Products include sulfonic acids and sulfinamides.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Applications De Recherche Scientifique

N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.

Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mécanisme D'action

The mechanism of action of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can enhance the compound’s binding affinity and specificity for its target. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioactivity.

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituent attached to the sulfonamide nitrogen. Key examples include:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |

|---|---|---|---|---|---|

| N-T-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide | tert-Butyl | C₁₃H₁₆BrN₃O₂S | ~358.25 | 1199773-25-5 | ≥98% |

| N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide | Cyclohexyl | C₁₅H₁₈BrN₃O₂S | 384.3 | 1187385-90-5 | 98% |

| N,N-Diisopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide | Diisopropyl | C₁₄H₁₈BrN₃O₂S | ~376.28 | 1187386-27-1 | 98% |

| N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide | n-Butyl | C₁₃H₁₆BrN₃O₂S | ~358.25 | 1199773-41-5 | 98% |

Key Observations :

- Steric Effects : The tert-butyl and cyclohexyl groups introduce significant bulk, which may reduce solubility in polar solvents but enhance lipid membrane permeability and metabolic stability .

- Synthetic Accessibility : Less bulky groups (e.g., n-butyl) are easier to incorporate via nucleophilic substitution or coupling reactions, as evidenced by the use of palladium catalysts in related syntheses .

Activité Biologique

N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (CAS No. 1199773-25-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity: The sulfonamide group can inhibit specific enzymes, potentially affecting pathways related to inflammation and fibrosis.

- Modulation of Signaling Pathways: Research indicates that compounds with similar structures can interfere with the TGF-beta signaling pathway, which is crucial in fibrotic diseases and cancer progression .

- Antioxidant Properties: Some studies suggest that related compounds exhibit significant antioxidant activity, which could contribute to their protective effects against oxidative stress .

Antifibrotic Activity

Recent studies have highlighted the antifibrotic potential of compounds similar to this compound. For instance, it has been shown to inhibit TGF-beta-induced extracellular matrix production in various cell types, suggesting a role in managing fibrotic conditions .

Anticancer Properties

The compound's ability to modulate signaling pathways associated with cancer progression has been investigated. Specific derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antifibrotic | Inhibition of TGF-beta signaling | |

| Anticancer | Cytotoxicity against various cancer cell lines | |

| Antioxidant | High antioxidant activity |

Case Study: Fibrosis Treatment

A study published in a patent document outlined the use of compounds structurally related to this compound for treating fibrosis. The study involved administering these compounds in animal models and assessing their effects on collagen deposition and tissue remodeling . Results indicated significant reductions in fibrosis markers compared to control groups.

Q & A

Basic Research Question: What are the recommended methods for synthesizing N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, such as sulfonamide coupling and pyrazole bromination. Key steps include:

- Sulfonylation : Reacting a benzenesulfonyl chloride derivative with t-butylamine under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the sulfonamide backbone .

- Pyrazole Bromination : Introducing the bromine substituent to the pyrazole ring using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to ensure regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥95% purity. Reaction progress is monitored via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and confirmed by -NMR (e.g., δ 8.2 ppm for pyrazole protons) .

Basic Research Question: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and purity. Key signals include sulfonamide NH (~δ 5.1 ppm, broad) and pyrazole C-Br coupling in -NMR (~δ 105 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]+: 359.05) and isotopic pattern for bromine .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL) to resolve bond lengths (e.g., S=O ~1.43 Å) and confirm tetrahedral geometry at the sulfur atom .

Basic Research Question: What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to inhalation risks .

- First Aid : For skin contact, wash immediately with water for ≥15 minutes. For eye exposure, rinse with saline solution and seek medical attention .

- Storage : Store in airtight containers at room temperature, away from light and moisture. Label containers with CAS 1199773-41-5 and hazard symbols .

Advanced Research Question: How can crystallographic data for this compound be effectively refined?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a CCD diffractometer. Collect data up to θ = 25° for high completeness (>99%) .

- Refinement with SHELXL : Apply full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Validate using R-factors (R1 < 0.05 for I > 2σ(I)) and check for residual electron density peaks (<1 eÅ⁻³) .

- Validation Tools : Use PLATON to check for missed symmetry and CCDC Mercury for visualizing intermolecular interactions (e.g., π-π stacking between pyrazole rings) .

Advanced Research Question: How should researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations). Discrepancies in pyrazole proton shifts may indicate residual solvent or tautomerism .

- Dynamic NMR : For tautomeric equilibria (e.g., pyrazole ring flipping), perform variable-temperature -NMR (e.g., 25°C to −60°C) to observe coalescence effects .

- Supplementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

Advanced Research Question: What structure-activity relationships (SAR) have been explored for sulfonamide analogs of this compound?

Methodological Answer:

- Bioisosteric Replacement : Substitute bromine with Cl or CF3 to assess impact on receptor binding. Bromine’s electronegativity enhances hydrophobic interactions in enzyme pockets .

- Sulfonamide Modifications : Replace t-butyl with cyclopropyl or benzyl groups to study steric effects on solubility and target affinity. Bulkier groups reduce solubility but improve membrane permeability .

- Biological Assays : Test analogs against carbonic anhydrase isoforms (e.g., hCA-II) via stopped-flow kinetics. IC50 values correlate with sulfonamide pKa and substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.